molecular formula C12H14N2O3 B6187271 methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate CAS No. 2648962-32-5

methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate

Cat. No. B6187271
CAS RN: 2648962-32-5
M. Wt: 234.3
InChI Key:
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Description

Methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate, also known as MMB, is an organic compound used in laboratory experiments and scientific research. MMB is a member of the imidazolidine family of compounds, which are characterized by their ability to form hydrogen bonds with other molecules. MMB is a versatile compound and has been used in a variety of applications, from drug development to environmental research. In

Mechanism of Action

Methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate is an organic compound that is capable of forming hydrogen bonds with other molecules. These hydrogen bonds allow this compound to interact with other molecules in a variety of ways. For instance, this compound can act as an inhibitor of enzymes, preventing them from performing their normal functions. This compound can also act as a substrate for enzymes, allowing them to catalyze reactions. Finally, this compound can act as a ligand, binding to other molecules and altering their structure and function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, this compound has been shown to inhibit the activity of enzymes involved in drug metabolism, as well as enzymes involved in metabolic pathways. This compound has also been shown to bind to receptors in the body, altering their function and affecting the body's response to certain stimuli. Finally, this compound has been shown to have an effect on the expression of genes, which can alter the body's response to certain stimuli.

Advantages and Limitations for Lab Experiments

Methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate has several advantages over other compounds when used in laboratory experiments. First, this compound is relatively inexpensive and easy to obtain. Second, this compound is relatively stable and can be stored for long periods of time without degradation. Third, this compound is highly soluble in water, making it easy to work with. Finally, this compound is non-toxic and has low skin and eye irritancy.
However, there are also some limitations to using this compound in laboratory experiments. First, this compound is not very selective, meaning that it can interact with a variety of molecules. Second, this compound is not very specific, meaning that it can affect the activity of multiple enzymes. Finally, this compound is not very potent, meaning that it may not have a strong effect on the target molecule.

Future Directions

Methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate has a variety of potential applications in the future. First, this compound could be used to study the effects of environmental pollutants on aquatic organisms. Second, this compound could be used to study the effects of drugs on drug metabolism. Third, this compound could be used to study the role of enzymes in metabolic pathways. Fourth, this compound could be used to study the interaction between drugs and receptors in the body. Finally, this compound could be used to study the effects of drugs on gene expression.

Synthesis Methods

Methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate can be synthesized from the reaction of 2-methyl-3-aminobenzoic acid with 2-methyl-3-oxoimidazolidin-1-yl chloride in the presence of a base. This reaction produces this compound and HCl as the byproducts. The reaction is usually run at room temperature and can be completed within a few hours. The yield of the reaction is typically high, with yields of up to 97% reported.

Scientific Research Applications

Methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate has been used in a variety of scientific research applications, including drug development, environmental research, and biochemistry. In drug development, this compound has been used to study the effects of different compounds on drug metabolism, as well as to investigate the potential for drug-drug interactions. In environmental research, this compound has been used to study the effects of environmental pollutants on aquatic organisms. In biochemistry, this compound has been used to study the structure and function of enzymes, as well as to investigate the role of enzymes in metabolic pathways.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate involves the reaction of 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid with methanol and a catalyst to form the ester product.", "Starting Materials": [ "2-methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid", "Methanol", "Catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Add 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid and methanol to a reaction flask", "Add a catalyst (e.g. sulfuric acid) to the reaction flask", "Heat the reaction mixture under reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent (e.g. dichloromethane)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the crude product", "Purify the crude product by recrystallization or column chromatography" ] }

CAS RN

2648962-32-5

Molecular Formula

C12H14N2O3

Molecular Weight

234.3

Purity

95

Origin of Product

United States

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